molecular formula C21H18FN3O6S B2449459 4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 922073-44-7

4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No. B2449459
CAS RN: 922073-44-7
M. Wt: 459.45
InChI Key: FZMJTNCUVFWRCF-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H18FN3O6S and its molecular weight is 459.45. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Computational Analysis

Compounds structurally related to 4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide have been extensively analyzed for their crystal structures and molecular interactions. For instance, Kumara et al. (2017) studied compounds with similar structures using X-ray diffraction, revealing how these compounds crystallize and their intermolecular interactions, specifically highlighting the importance of hydrogen bonds in crystal packing. Computational methods, such as Density Functional Theory (DFT), have been used to explore the reactive sites for electrophilic and nucleophilic attacks in these molecules, indicating potential areas for chemical reactivity and interaction (Kumara et al., 2017).

Molecular Synthesis and Characterization

The synthesis and characterization of similar compounds have been a focal point of research. Aziz‐ur‐Rehman et al. (2016) detailed the synthesis of a range of compounds, showcasing the step-by-step transformation of organic acids into the final products, with their structures confirmed through various spectral methods. Such research underlines the complexity and precision required in synthesizing these molecules (Aziz‐ur‐Rehman et al., 2016).

Biological Evaluation and Potential Applications

A number of studies have investigated the biological properties and potential applications of these compounds. For example, Sanjeevarayappa et al. (2015) conducted biological evaluations on similar compounds, indicating their potential in various biological activities. This research opens pathways for the use of these compounds in therapeutic settings (Sanjeevarayappa et al., 2015).

Advanced Applications in Specific Fields

In more specialized areas, research has delved into the use of these compounds for specific applications. Shi et al. (2015) studied sulfone derivatives containing 1,3,4-oxadiazole moieties, finding significant antibacterial activities against specific pathogens. This highlights the potential of these compounds in addressing specific bacterial infections and contributing to the field of antibacterial treatment (Shi et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O6S/c1-29-16-5-2-4-13-12-17(30-19(13)16)20-24-25-21(31-20)23-18(26)6-3-11-32(27,28)15-9-7-14(22)8-10-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMJTNCUVFWRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

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